molecular formula C16H17NO2 B11861932 4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one CAS No. 882041-50-1

4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one

Cat. No.: B11861932
CAS No.: 882041-50-1
M. Wt: 255.31 g/mol
InChI Key: CZIYHMVZCBOURS-UHFFFAOYSA-N
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Description

4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one typically involves multi-component reactions. One common method includes the reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate. This reaction is often catalyzed by ionic liquids such as 3,3′-(1,6-hexanediyl)bis(1-methyl)-1H-imidazolium hydrogen sulfate or 1,1′-(1,6-hexanediyl)bis(pyridinium) hydrogen sulfate . The use of ultrasonic irradiation can enhance the yield, producing the desired spiro compound in high yields ranging from 80% to 98% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of multi-component reactions and the use of efficient catalysts like ionic liquids can be scaled up for industrial applications. The use of green chemistry principles, such as atom-economical reactions and environmentally friendly solvents, is encouraged to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogenated or alkylated groups.

Mechanism of Action

The mechanism of action of 4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The spiro linkage and the presence of allyl and methyl groups may allow the compound to bind to specific enzymes or receptors, influencing biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one is unique due to its specific combination of a furan ring, an indoline ring, and the presence of allyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

882041-50-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1',4-dimethyl-3-prop-2-enylspiro[2H-furan-5,3'-indole]-2'-one

InChI

InChI=1S/C16H17NO2/c1-4-7-12-10-19-16(11(12)2)13-8-5-6-9-14(13)17(3)15(16)18/h4-6,8-9H,1,7,10H2,2-3H3

InChI Key

CZIYHMVZCBOURS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(COC12C3=CC=CC=C3N(C2=O)C)CC=C

Origin of Product

United States

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